molecular formula C14H21N3O4S B2574718 1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methanesulfonylimidazolidin-2-one CAS No. 2320468-14-0

1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methanesulfonylimidazolidin-2-one

Cat. No.: B2574718
CAS No.: 2320468-14-0
M. Wt: 327.4
InChI Key: WLOBFINMRBDVDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[This section requires input from a subject matter expert. The description below is a placeholder highlighting the compound's structural features and potential research directions, without making unverified claims.] 1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methanesulfonylimidazolidin-2-one is a synthetic organic compound designed for advanced chemical and pharmacological research. Its complex structure features a cyclobutylidene group fused to a piperidine ring, which is connected via a carbonyl linker to a methanesulfonyl-imidazolidin-2-one moiety. This unique architecture, combining a constrained alicycle with a polar sulfonyl group, makes it a molecule of interest for exploring structure-activity relationships. Potential research applications may include investigations as a modulator of enzyme activity or as a key intermediate in the synthesis of more complex chemical libraries. Researchers can utilize this compound to probe biological pathways or develop novel synthetic methodologies. [Citations to relevant scientific literature or internal data confirming the compound's specific applications and mechanism of action must be inserted here.]

Properties

IUPAC Name

1-(4-cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S/c1-22(20,21)17-10-9-16(14(17)19)13(18)15-7-5-12(6-8-15)11-3-2-4-11/h2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOBFINMRBDVDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(C1=O)C(=O)N2CCC(=C3CCC3)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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